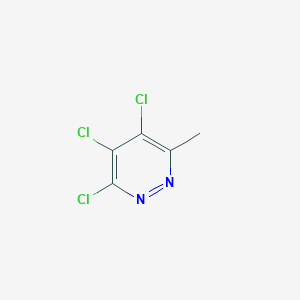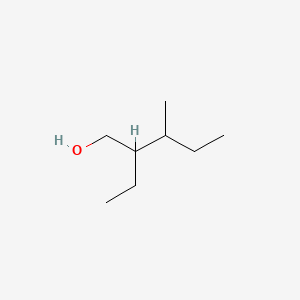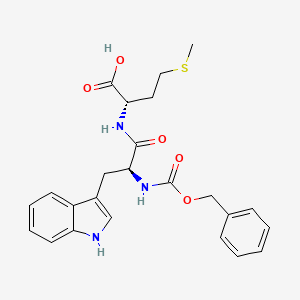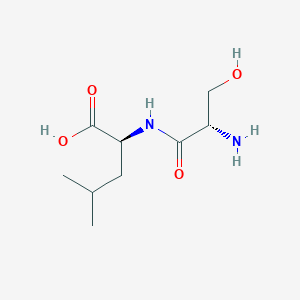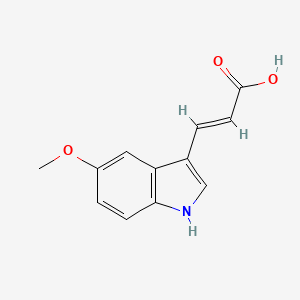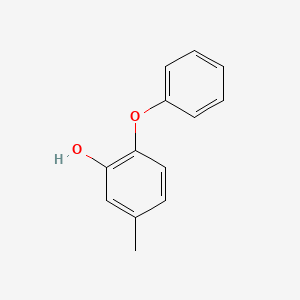
5-Methyl-2-phenoxyphenol
Übersicht
Beschreibung
5-Methyl-2-phenoxyphenol is a compound with the molecular formula C13H12O2 . It is also known as 2-Methoxy-5-methylphenol . This compound belongs to the class of organic compounds known as diphenylethers .
Molecular Structure Analysis
The molecular structure of 5-Methyl-2-phenoxyphenol consists of 13 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . The molecular weight is 200.233 Da .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
The synthesis and characterization of various Schiff bases, including those related to 5-Methyl-2-phenoxyphenol, have demonstrated potential anticancer activities. Specifically, studies have shown that these compounds exhibit cytotoxicity against cancer cell lines, such as HeLa and MCF-7, suggesting a potential application in cancer treatment (Uddin et al., 2020).
DNA Methylation Research
5-Methyl-2-phenoxyphenol is also relevant in studies of DNA methylation, a key epigenetic mechanism in gene regulation. Research involving 5-methyl-2'-deoxycytidine, a related compound, has contributed to our understanding of DNA methylation/hydroxymethylation in organisms like Caenorhabditis elegans. This research is pivotal in exploring the existence of DNA methylation mechanisms in species previously thought to lack them (Hu et al., 2015).
Hepatic Stellate Cell Research
In the context of liver fibrosis, studies involving DNA methylation, including 5-methylcytosine (a compound related to 5-Methyl-2-phenoxyphenol), have been crucial in understanding the role of epigenetic changes in hepatic stellate cells, a key factor in the progression of liver diseases (Page et al., 2016).
Chromatographic Analysis
The use of 5-Methyl-2-phenoxyphenol-related compounds in chromatographic analysis, particularly in the study of chlorinated phenoxyphenols, has been significant. This research aids in understanding the composition of various environmental contaminants and their potential impact (Humppi et al., 1984).
Antidepressant Treatment Response
Research on tryptophan hydroxylase-2 methylation, which involves compounds related to 5-Methyl-2-phenoxyphenol, sheds light on the influence of DNA methylation on the response to antidepressant treatments. This is particularly relevant in the context of major depressive disorder and the role of early-life stress (Shen et al., 2020).
Eigenschaften
IUPAC Name |
5-methyl-2-phenoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-10-7-8-13(12(14)9-10)15-11-5-3-2-4-6-11/h2-9,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPPMDCSGSHZHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






